molecular formula C23H18N2O5S2 B4124729 N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

Cat. No.: B4124729
M. Wt: 466.5 g/mol
InChI Key: SMSUMPVKNCTGAG-UHFFFAOYSA-N
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Description

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the benzylthio group through nucleophilic substitution. The hydroxy group is then added via electrophilic aromatic substitution, and the nitrobenzenesulfonamide group is introduced through sulfonation and nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylthio and hydroxy groups may facilitate binding through hydrogen bonding and hydrophobic interactions, while the nitrobenzenesulfonamide group can participate in electrostatic interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylthio and nitrobenzenesulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c26-23-20-12-5-4-11-19(20)21(14-22(23)31-15-16-7-2-1-3-8-16)24-32(29,30)18-10-6-9-17(13-18)25(27)28/h1-14,24,26H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUMPVKNCTGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
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N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
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N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
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